molecular formula C16H21N3O5 B2822539 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 899964-67-1

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No. B2822539
CAS RN: 899964-67-1
M. Wt: 335.36
InChI Key: HADZZVRAHIXFDK-UHFFFAOYSA-N
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Description

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, also known as MNBA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. The compound has shown promise in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Kinetic Studies

The kinetic behavior of aminolysis reactions involving secondary alicyclic amines, including piperidine, has been thoroughly investigated. These reactions, pertinent to understanding the interaction mechanisms of similar complex molecules, reveal that the rate-determining steps can vary significantly depending on the structure of the reactants involved. Specifically, the formation of a tetrahedral addition intermediate was identified as a crucial step in these processes, providing insight into the reaction mechanisms of related compounds including those containing piperidin-1-yl groups (E. Castro et al., 1999).

Antimycobacterial Applications

Spiro-piperidin-4-ones, which share structural similarities with the compound of interest due to the presence of piperidine moieties, have been synthesized and shown to possess significant in vitro and in vivo activity against Mycobacterium tuberculosis. These findings highlight the potential of piperidine-containing compounds in the development of new antimycobacterial agents (R. Kumar et al., 2008).

Structural Dynamics in Biological Systems

The structural dynamics of biological molecules in lipid bilayers have been probed using derivatives of piperidine, shedding light on the conformational dynamics and interactions of peptides and proteins within biological membranes. This research provides a foundational understanding of how piperidine derivatives can be used to study the behavior of complex biological systems (C. Karim et al., 2004).

Chemical Synthesis and Reactivity

The reactivity of piperidine-containing compounds, such as 4-nitrophenyl-1-piperidinostyrene, has been explored in the synthesis of various heterocyclic compounds, including pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. This research demonstrates the versatility of piperidine derivatives in organic synthesis and their potential application in creating diverse chemical entities (Tayseer A. Abdallah et al., 2007).

Molecular Docking and Biological Activity

Molecular docking studies have been conducted on derivatives of butanoic acid, which include piperidine motifs, to assess their potential biological activities. These studies suggest that such compounds could play a significant role in inhibiting biological targets like Placenta growth factor (PIGF-1), indicating their potential in therapeutic applications (K. Vanasundari et al., 2018).

properties

IUPAC Name

4-(2-methyl-5-nitroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-11-5-6-12(19(23)24)9-13(11)17-15(20)10-14(16(21)22)18-7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADZZVRAHIXFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

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